molecular formula C20H22F3N3O2 B6451958 N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549011-22-3

N-[1-(2-methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6451958
CAS No.: 2549011-22-3
M. Wt: 393.4 g/mol
InChI Key: JQHKMENVVYQIAN-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a piperidine core substituted with a 2-methoxybenzoyl group at the 1-position and a methyl group on the nitrogen. The pyridine moiety at the 2-amine position carries a trifluoromethyl group at the 3-position. This structure combines key pharmacophoric elements: the piperidine ring enhances bioavailability, the trifluoromethyl group improves metabolic stability and lipophilicity, and the 2-methoxybenzoyl group may influence target binding .

Properties

IUPAC Name

(2-methoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-25(18-16(20(21,22)23)9-5-11-24-18)14-7-6-12-26(13-14)19(27)15-8-3-4-10-17(15)28-2/h3-5,8-11,14H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHKMENVVYQIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=CC=C2OC)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs from the evidence:

Compound Name (ID) Molecular Formula Molecular Weight Key Structural Features Biological Activity/Use Source
Target Compound C₂₀H₂₁F₃N₃O₂ (estimated) ~392.39 2-Methoxybenzoyl-piperidine, N-methyl, 3-CF₃-pyridine Hypothesized CYP51 inhibition N/A
UDO () C₂₄H₂₂ClF₃N₂O 454.89 4-Chlorophenyl, piperazine, 3-CF₃-pyridine CYP51 inhibitor; anti-T. cruzi
BB56680 () C₁₈H₂₄F₃N₅O₂S 431.48 Piperidine-3-yl sulfonyl, 1,3,5-trimethylpyrazole Research chemical
N-(Piperidin-1-yl)-2-CF₃-pyridin-3-amine () C₁₁H₁₃F₃N₃ 244.24 Piperidin-1-yl, 2-CF₃-pyridine Medicinal chemistry intermediate
CP 122721 () C₂₁H₂₂F₃NO₃ 393.40 Phenyl-piperidine, methoxy-trifluoromethoxy benzyl Unspecified CNS activity

Key Structural and Functional Differences:

Piperidine vs. Piperazine Backbone: The target compound and BB56680 utilize a piperidine ring, whereas UDO () employs a piperazine core.

Substituent Effects :

  • The 2-methoxybenzoyl group in the target compound may confer enhanced aromatic stacking interactions compared to UDO’s 4-chlorophenyl group, which is more electron-withdrawing .
  • BB56680’s sulfonyl-pyrazole substituent introduces steric bulk and polarizability, likely altering solubility and target selectivity relative to the target’s benzoyl group .

Trifluoromethyl Positioning :

  • The target’s 3-CF₃-pyridine moiety aligns with UDO’s 3-CF₃-pyridine, both critical for hydrophobic interactions in enzyme inhibition. In contrast, N-(Piperidin-1-yl)-2-CF₃-pyridin-3-amine () places the CF₃ group at the 2-position, which may reduce steric hindrance but limit binding affinity .

Biological Activity: UDO and UDD () demonstrate anti-Trypanosoma cruzi activity comparable to posaconazole, a known CYP51 inhibitor. CP 122721 (), with a methoxy-trifluoromethoxy benzyl group, highlights how electron-rich substituents can modulate blood-brain barrier penetration, a consideration for CNS-targeted drugs .

Research Findings and Implications

  • Enzyme Inhibition : Pyridine derivatives with trifluoromethyl groups (e.g., UDO, UDD) are established CYP51 inhibitors. The target compound’s 3-CF₃-pyridine and benzoyl-piperidine structure may optimize interactions with the enzyme’s active site, though its efficacy relative to posaconazole remains speculative .
  • Metabolic Stability: The trifluoromethyl group and methoxybenzoyl moiety likely enhance metabolic stability compared to non-fluorinated analogs, as seen in related compounds ().
  • Synthetic Accessibility : BB56680’s sulfonyl-pyrazole group requires multi-step synthesis, whereas the target’s benzoyl-piperidine motif may simplify preparation using reductive amination or acyl chloride coupling .

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